molecular formula C9H14OS2 B12116228 2-[Bis(methylsulfanyl)methylene]cyclohexanone CAS No. 17649-90-0

2-[Bis(methylsulfanyl)methylene]cyclohexanone

Cat. No.: B12116228
CAS No.: 17649-90-0
M. Wt: 202.3 g/mol
InChI Key: GSUKOSRJPRYQQX-UHFFFAOYSA-N
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Description

2-[Bis(methylsulfanyl)methylene]cyclohexanone is an organic compound with the molecular formula C9H14OS2 It is characterized by the presence of a cyclohexanone ring substituted with a bis(methylsulfanyl)methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(methylsulfanyl)methylene]cyclohexanone typically involves the reaction of cyclohexanone with methylthio reagents under specific conditions. One common method includes the use of cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst. This reaction is often carried out under solvent-free conditions and can be facilitated by microwave irradiation to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(methylsulfanyl)methylene]cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-[Bis(methylsulfanyl)methylene]cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Bis(methylsulfanyl)methylene]cyclohexanone involves its interaction with various molecular targets. The bis(methylsulfanyl)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound without the bis(methylsulfanyl)methylene group.

    2-[Bis(methylthio)methylene]cyclohexanone: A similar compound with methylthio groups instead of methylsulfanyl groups.

Uniqueness

2-[Bis(methylsulfanyl)methylene]cyclohexanone is unique due to the presence of the bis(methylsulfanyl)methylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

17649-90-0

Molecular Formula

C9H14OS2

Molecular Weight

202.3 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C9H14OS2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6H2,1-2H3

InChI Key

GSUKOSRJPRYQQX-UHFFFAOYSA-N

Canonical SMILES

CSC(=C1CCCCC1=O)SC

Origin of Product

United States

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